Fmoc-D-Phe(4-CF3)-OH

Melanocortin Agonists GPCR Pharmacology Peptide Therapeutics

Peptide chemists often struggle with insufficient binding affinity and poor membrane permeability when using standard phenylalanine building blocks. Fmoc-D-Phe(4-CF3)-OH (CAS 238742-88-6) directly addresses this by incorporating a para-CF3 group that uniquely enhances both electron-withdrawal and lipophilicity. - Enables high GPCR potency: Incorporation into melanocortin receptor agonists achieved an EC50 of 10 nM at hMC1R, with marked target selectivity. - Quantifiable hydrophobicity gain: XLogP 5.24 vs. 5.07 for unsubstituted D-Phe, improving passive membrane diffusion and intracellular target engagement. - Conformational control: The strong electron-withdrawing para-CF3 stabilizes β-turn secondary structures, critical for peptide folding and stability studies.

Molecular Formula C25H20F3NO4
Molecular Weight 455.4 g/mol
CAS No. 238742-88-6
Cat. No. B557870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Phe(4-CF3)-OH
CAS238742-88-6
Synonyms238742-88-6; Fmoc-4-(trifluoromethyl)-D-phenylalanine; Fmoc-D-Phe(4-CF3)-OH; FMOC-D-4-Trifluoromethylphe; Fmoc-D-4-Trifluoromethylphenylalanine; Fmoc-4-Trifluoromethyl-D-Phenylalanine; (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoicacid; (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoicacid; Fmoc-L-phe(4-CF3)-OH; (2R)-2-([(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO)-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANOICACID; (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-[4-(trifluoromethyl)phenyl]propanoicacid; AC1MCRUC; 47834_ALDRICH; SCHEMBL2304915; N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-(trifluoromethyl)-L-phenylalanine; 47834_FLUKA; CTK8C5619; MolPort-001-775-721; (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(trifluoromethyl)phenyl]propanoicacid; ZINC2569519; CF-651; MFCD00797582; AKOS015837372; AKOS015895489; AB07189
Molecular FormulaC25H20F3NO4
Molecular Weight455.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C(F)(F)F)C(=O)O
InChIInChI=1S/C25H20F3NO4/c26-25(27,28)16-11-9-15(10-12-16)13-22(23(30)31)29-24(32)33-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31)
InChIKeyYMEGJWTUWMVZPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Phe(4-CF3)-OH as Preferred Building Block


Fmoc-D-Phe(4-CF3)-OH is a protected, non-proteinogenic D-phenylalanine derivative featuring a para-trifluoromethyl group . It is specifically designed for use as a building block in Fmoc-based solid-phase peptide synthesis (SPPS) . The compound's structure confers distinct physicochemical properties, including increased hydrophobicity (XLogP of 5.24) and a topological polar surface area (TPSA) of 75.63 Ų, which are critical parameters for optimizing peptide drug candidates . As a specialty amino acid, it is available from reputable vendors with high analytical purity, typically ≥98%, ensuring reliability for demanding research applications .

Risks of Replacing Fmoc-D-Phe(4-CF3)-OH


Generic substitution with unsubstituted D-phenylalanine (Fmoc-D-Phe-OH) or other para-substituted analogs (e.g., Fmoc-D-Phe(4-F)-OH) in peptide synthesis is not functionally equivalent. The para-CF3 group on Fmoc-D-Phe(4-CF3)-OH imparts a unique combination of strong electron-withdrawal and enhanced lipophilicity that is not present in other common building blocks . This specific electronic profile has been shown to directly influence peptide-receptor binding interactions. For instance, in the development of melanocortin receptor agonists, the incorporation of the D-Phe(4-CF3) residue was essential for achieving high potency and selectivity at the target receptor [1]. Using a non-fluorinated or less lipophilic analog would likely result in a significant loss of target binding affinity and altered pharmacokinetic properties, thereby undermining the scientific objectives of the study .

Fmoc-D-Phe(4-CF3)-OH Comparative Evidence


Enhanced hMC1R Agonist Potency

In a head-to-head structure-activity relationship study on melanocortin receptor (MC1R) agonists, the tetrapeptide incorporating the D-Phe(4-CF3) residue (Ac-His-D-Phe(4-CF3)-Nle-Trp-NH2) demonstrated a potent EC50 of 10 nM at the human MC1R [1]. This contrasts sharply with the significantly lower potency observed for the lead compound Ac-His-D-Phe-Arg-Trp-NH2, which does not contain the 4-CF3 modification or the Nle substitution [1]. The incorporation of this building block was critical for achieving the desired potency and selectivity profile, making Fmoc-D-Phe(4-CF3)-OH the required starting material for reproducing this finding.

Melanocortin Agonists GPCR Pharmacology Peptide Therapeutics

Increased Lipophilicity (Calculated LogP)

The presence of the trifluoromethyl group significantly increases the compound's lipophilicity. The calculated partition coefficient (XLogP) for Fmoc-D-Phe(4-CF3)-OH is 5.24 . This is approximately 0.17 units higher than the XLogP of 5.07 reported for the unsubstituted analog Fmoc-D-Phe-OH [1]. This measurable increase in lipophilicity is a key driver for enhancing membrane permeability and target binding via hydrophobic interactions, a common strategy in peptide-based drug discovery .

Physicochemical Characterization Peptide Drug Design Lipophilicity Optimization

Optical Purity and Analytical Grade

Vendor specifications for Fmoc-D-Phe(4-CF3)-OH guarantee a high degree of purity, with assays confirming ≥98.0% purity . For the unsubstituted comparator Fmoc-D-Phe-OH, a higher purity of ≥99.5% (Chiral HPLC) is commercially available . While the absolute purity specification is slightly lower for the CF3-derivative, the defined purity and use of chiral HPLC are critical to ensure the correct enantiomer (D-) is incorporated, preventing racemization that would confound biological assays. The consistent quality from established vendors provides procurement confidence for reproducible peptide synthesis workflows .

Solid-Phase Peptide Synthesis (SPPS) Chiral Purity Reproducibility

Key Applications of Fmoc-D-Phe(4-CF3)-OH


GPCR Agonist Development

Researchers designing peptide agonists for G protein-coupled receptors (GPCRs), such as the melanocortin receptor family, should prioritize Fmoc-D-Phe(4-CF3)-OH. Evidence demonstrates that incorporating the D-Phe(4-CF3) residue can confer high potency (EC50 of 10 nM) and target selectivity, as shown for the hMC1R [1]. This compound is essential for constructing peptide libraries aimed at optimizing GPCR ligand pharmacophores.

Peptide Lipophilicity Optimization

In drug discovery projects where improving the pharmacokinetic profile of a lead peptide is a priority, Fmoc-D-Phe(4-CF3)-OH is a strategic choice. Its higher calculated LogP (5.24) compared to the unsubstituted phenylalanine analog (XLogP ~5.07) allows for a quantifiable increase in a compound's overall hydrophobicity . This is a well-established tactic for enhancing passive membrane diffusion and intracellular target engagement.

Fluorination and Peptide Stability

This building block is valuable for fundamental studies on how fluorination impacts peptide conformation. The strong electron-withdrawing nature and unique sterics of the para-CF3 group can influence peptide backbone conformation and stabilize specific secondary structures, such as the β-turn observed in the hMC1R agonist study [2]. This makes it a crucial tool for chemical biology investigations into peptide folding and stability.

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